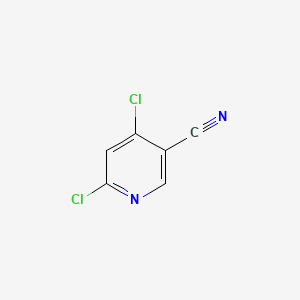

4,6-Dichloronicotinonitrile

Description

Contextual Significance of Halogenated Nicotinonitriles in Contemporary Organic Synthesis and Medicinal Chemistry

Halogenated nicotinonitriles, a class of pyridine (B92270) derivatives featuring both halogen and cyano functional groups, represent a cornerstone in modern organic synthesis and medicinal chemistry. The pyridine ring is a prevalent N-heteroaromatic system found in numerous physiologically active compounds and natural products, such as nicotinic acid and vitamin B6. ekb.eg The nicotinonitrile (3-cyanopyridine) nucleus, in particular, has garnered significant attention for its role in pharmacologically diverse derivatives. ekb.eg

The strategic incorporation of halogen atoms onto the nicotinonitrile scaffold profoundly influences the molecule's chemical reactivity and biological properties. mdpi.com Halogens can modulate electronic effects, lipophilicity, and metabolic stability, which are critical parameters in drug design. mdpi.comacs.org Consequently, halogenated compounds are present in a large percentage of licensed drugs and actively investigated lead compounds. mdpi.com In organic synthesis, the halogen atoms serve as versatile handles for a wide array of chemical transformations, most notably cross-coupling reactions and nucleophilic aromatic substitutions. This reactivity allows chemists to use halogenated nicotinonitriles as key intermediates or building blocks for constructing more complex molecular architectures. chemimpex.com Their application is extensive, leading to the development of novel pharmaceuticals, including antimicrobial and anti-inflammatory agents, as well as agrochemicals like herbicides and fungicides. chemimpex.com

Strategic Importance of 4,6-Dichloronicotinonitrile as a Versatile Synthetic Intermediate

Among the various halogenated pyridines, this compound stands out as a strategically important and versatile synthetic intermediate. Its molecular structure, featuring two chlorine atoms at positions 4 and 6 and a nitrile group at position 3, provides multiple reactive sites for sequential and regioselective functionalization. evitachem.comthieme-connect.com The electron-withdrawing nature of the chlorine atoms and the nitrile group enhances the electrophilicity of the pyridine ring, making it susceptible to nucleophilic attack. evitachem.com

A significant application of this compound is in palladium-catalyzed cross-coupling reactions. thieme-connect.comresearchgate.net Researchers have successfully employed this compound in highly regioselective amination reactions to synthesize 4-chloro-6-anilino nicotinonitrile derivatives. thieme-connect.comresearchgate.net These products are valuable intermediates for creating libraries of 2,4-bis-anilino pyridines, a class of compounds investigated as potent kinase inhibitors. thieme-connect.com The ability to selectively displace one chlorine atom over the other under specific reaction conditions is crucial for its utility, allowing for controlled, stepwise synthesis of complex target molecules. thieme-connect.com For instance, palladium(0)-catalyzed amination can achieve high regioselectivity for the C-2 position (relative to the nitrogen, which corresponds to the C-6 position in this compound). thieme-connect.comresearchgate.net

Below is a data table summarizing a key synthetic application of this compound.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Application of Product | Citation |

| This compound | N-acetyl amino heterocycles/anilines | Palladium(0), base (e.g., sodium 2-methylbutan-2-olate) | 4-Chloro-6-anilino nicotinonitrile derivatives | Intermediate for potent kinase inhibitors | thieme-connect.comresearchgate.net |

| This compound | 1H-pyrazole-4-carbaldehyde | Pd2(dba)3, Xantphos, Cs2CO3 | 4-chloro-6-(4-formyl-1H-pyrazol-1-yl)nicotinonitrile and 6-chloro-4-(4-formyl-1H-pyrazol-1-yl)nicotinonitrile | Synthetic building blocks | ambeed.com |

Current Research Landscape and Knowledge Gaps in this compound Chemistry

The current research landscape for this compound is primarily focused on exploiting its potential in regioselective synthesis. Studies have delved into palladium-mediated conditions to control the site of substitution, aiming to overcome challenges such as overreaction or lack of selectivity that can occur under standard basic conditions. thieme-connect.com A significant area of investigation is the use of N-acetyl masked aminoarenes in palladium-catalyzed coupling reactions, which limits cross-coupling overreactions and leads to the desired mono-aminated products after in-situ deprotection. thieme-connect.comresearchgate.net This approach facilitates the creation of diverse compound libraries for exploring structure-activity relationships (SAR) in drug discovery programs, particularly for kinase inhibitors. thieme-connect.com

Despite these advances, a notable knowledge gap exists regarding the full scope of this compound's applications. Compared to other isomers like 2,6-Dichloronicotinonitrile, which has recognized applications as an intermediate for agrochemicals and pharmaceuticals, the documented uses for the 4,6-dichloro isomer are more specialized. chemimpex.com There is limited available data on its broader utility in synthesizing other classes of bioactive molecules beyond kinase inhibitors or its application in materials science. Further research is needed to explore other transformations of its chloro and nitrile groups and to investigate the biological activities of its novel derivatives.

Research Objectives and Scope of Investigation for this compound

The principal research objective identified in the scientific literature for this compound is the development of flexible and highly regioselective synthetic routes to access complex substituted pyridines. thieme-connect.com A primary goal is to establish robust protocols that allow for the predictable and efficient functionalization of the C-6 position, which is often challenging to achieve selectively. thieme-connect.comresearchgate.net

The scope of these investigations typically involves:

Optimization of Reaction Conditions: Exploring various catalysts (e.g., palladium complexes), ligands, bases, and solvents to maximize yield and regioselectivity in cross-coupling reactions. thieme-connect.comambeed.com

Expansion of Substrate Scope: Applying optimized reaction protocols to a wide range of coupling partners, such as different anilines and N-acetyl amino heterocycles, to demonstrate the versatility of the method for parallel synthesis and the creation of chemical libraries. thieme-connect.com

Synthesis of Intermediates for Medicinal Chemistry: Specifically targeting the synthesis of 4-chloro-6-anilino nicotinonitrile compounds, which are key precursors for developing potent kinase inhibitors used in pharmaceutical research. thieme-connect.com

Mechanistic Studies: Investigating the factors that control regioselectivity in nucleophilic aromatic substitution and palladium-catalyzed reactions to better understand and predict reaction outcomes.

Future research trends may expand this scope to include green chemistry approaches, such as developing more environmentally friendly catalytic systems, and exploring the compound's utility in synthesizing novel materials or other classes of biologically active agents. thecalculatedchemist.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloropyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2/c7-5-1-6(8)10-3-4(5)2-9/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNRGFXKFARXGSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670554 | |

| Record name | 4,6-Dichloropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166526-03-0 | |

| Record name | 4,6-Dichloropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,6 Dichloronicotinonitrile and Its Analogues

Established Laboratory-Scale Synthetic Routes

The creation of 4,6-dichloronicotinonitrile and its isomers in a laboratory setting is typically achieved through well-documented chemical pathways, primarily involving the modification of pre-existing pyridine (B92270) rings.

Synthesis from Precursor Nicotinamide (B372718) Derivatives (e.g., 2,6-Dichloronicotinamide)

A primary and established route for synthesizing dichloronicotinonitriles involves the dehydration of the corresponding dichloronicotinamide precursor. datapdf.comarkat-usa.org This transformation is a classic method for converting a primary amide into a nitrile. For instance, the synthesis of 2,6-dichloronicotinonitrile (an analogue of the target compound) starts from 2,6-dichloronicotinic acid. datapdf.comarkat-usa.org The acid is first converted to its more reactive acid chloride form, 2,6-dichloronicotinoyl chloride, typically using thionyl chloride. datapdf.com This acid chloride is then subjected to amination to produce 2,6-dichloronicotinamide. arkat-usa.org The crucial final step is the dehydration of this amide. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride are employed to remove a molecule of water, yielding the desired 2,6-dichloronicotinonitrile. datapdf.comarkat-usa.org

Another related pathway begins with 2,6-dihydroxynicotinamide (B1587896) derivatives. A patented process describes reacting a 2,6-dihydroxynicotinamide with phosphorus pentachloride in an aromatic solvent. google.com This single reaction achieves both the chlorination of the hydroxyl groups and the dehydration of the amide group to form the nitrile, representing an efficient, albeit aggressive, synthetic strategy. google.com

Table 1: Example Synthesis of 2,6-Dichloronicotinamide

| Step | Reactant | Reagent | Product | Yield | Reference |

| 1 | 2,6-Dichloronicotinic acid | Thionyl Chloride | 2,6-Dichloronicotinoyl chloride | Not specified | datapdf.comarkat-usa.org |

| 2 | 2,6-Dichloronicotinoyl chloride | Ammonia (B1221849) | 2,6-Dichloronicotinamide | 98% | arkat-usa.org |

Alternative Chemical Pathways for Structural Construction

Beyond the dehydration of amides, alternative methods focus on constructing the dichlorinated nitrile structure from different starting materials. A highly direct route involves the selective chlorination of a nicotinonitrile (3-cyanopyridine) precursor. This electrophilic aromatic substitution can be achieved using chlorinating agents like chlorine gas (Cl₂) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), or by using phosphorus oxychloride (POCl₃). The nitrile group on the pyridine ring directs the incoming chlorine atoms to specific positions, although achieving the precise 4,6-disubstitution pattern requires careful control of reaction conditions to avoid the formation of other isomers.

Modern synthetic organic chemistry also employs palladium-catalyzed cross-coupling reactions to build complex molecules from dichlorinated pyridine scaffolds. For example, researchers have demonstrated highly regioselective C-2 amination of this compound using a palladium(0) catalyst. researchgate.net While this is a reaction of the target compound, the principles of regioselective functionalization are key to building up diverse analogues from a common dichlorinated intermediate.

Considerations for Scalable Production and Industrial Synthesis

Moving from the laboratory bench to industrial-scale production introduces critical considerations regarding cost, safety, efficiency, and waste management. The synthesis of this compound is no exception, with a focus on robust chlorination techniques and rigorous process optimization.

Chlorination Techniques of Nicotinonitrile Derivatives

For large-scale production, the choice of chlorination technology is paramount. Direct chlorination of nicotinonitrile derivatives remains a viable industrial pathway. This can be performed in batch reactors or, for improved safety and control, in continuous flow systems. Continuous flow chlorination, in particular, offers advantages by minimizing the volume of hazardous reagents at any given time and allowing for better temperature management, which is crucial for controlling selectivity and preventing over-chlorination.

The choice of chlorinating agent is also a key industrial consideration. While chlorine gas is a cost-effective reagent, its handling requires significant safety infrastructure. Phosphorus-based reagents like phosphorus pentachloride and phosphorus oxychloride are also effective and widely used. google.com A patented industrial process for a related compound, 2,6-dichloro-5-fluoro-3-nicotinonitrile, specifies the use of phosphorus pentachloride in a high-boiling aromatic solvent like 1,2-dichlorobenzene, with the reaction proceeding at elevated temperatures (up to 120°C) for extended periods to ensure complete conversion. google.com

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is a critical, multi-faceted task in chemical manufacturing, aimed at maximizing product yield and purity while minimizing costs and environmental impact. prismbiolab.comnumberanalytics.com For the synthesis of dichloronicotinonitriles, a primary challenge is controlling the regioselectivity of the chlorination to obtain the desired 4,6-isomer and avoid the formation of by-products from over-chlorination or alternative substitution patterns.

Key parameters that are systematically adjusted during optimization include:

Temperature: Lower temperatures can help control the exothermic nature of chlorination and improve selectivity. The industrial synthesis of an analogue, for example, involves a slow temperature ramp from 60°C to 120°C. google.com

Stoichiometry: Using the precise stoichiometric amount of the chlorinating agent is crucial to prevent the addition of excess chlorine atoms to the pyridine ring.

Catalyst: The choice and concentration of a catalyst can significantly influence reaction rate and selectivity. For some processes, heterogeneous catalysts are explored as they simplify post-reaction purification and catalyst recycling.

Solvent: Solvents are chosen based on their ability to dissolve reactants, their inertness to the reaction conditions, and their boiling point. Polar aprotic solvents may be used, though recent research explores greener alternatives like ionic liquids.

Modern optimization strategies often employ Design of Experiments (DoE), a statistical method to efficiently explore the effects of multiple variables simultaneously. prismbiolab.com High-throughput screening and automated flow reactors can further accelerate this process, allowing for rapid analysis and adjustment of conditions to find the optimal manufacturing process. nii.ac.jp

Table 2: Example of Industrial Reaction Conditions for an Analogous Dichloronicotinonitrile

| Parameter | Condition | Purpose | Reference |

| Reactants | 5-Fluoro-2,6-dihydroxy-3-nicotinamide, Phosphorus pentachloride | Chlorination and Dehydration | google.com |

| Solvent | 1,2-Dichlorobenzene | High-boiling, inert medium | google.com |

| Temperature Profile | Ramp from 60°C to 110°C, then hold at 120°C | Control reaction rate and drive to completion | google.com |

| Reaction Time | 26 hours + 16 hours | Ensure high conversion | google.com |

Chemical Reactivity and Mechanistic Investigations of 4,6 Dichloronicotinonitrile

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a primary mode of reaction for 4,6-dichloronicotinonitrile. In these reactions, a nucleophile replaces a leaving group, typically a halide, on the aromatic ring. The pyridine ring of this compound is rendered electrophilic and thus activated towards nucleophilic attack by the presence of electron-withdrawing groups. wikipedia.org

Regioselective Functionalization at C-2 and C-6 Positions

The presence of two chlorine atoms at the C-2 and C-6 positions of this compound allows for selective functionalization. The outcome of the substitution is dictated by both steric and electronic factors.

Steric hindrance plays a significant role in determining the regioselectivity of nucleophilic attack. Bulky nucleophiles will preferentially attack the less sterically hindered position. numberanalytics.commasterorganicchemistry.com In the case of 3-substituted 2,6-dichloropyridines, bulky substituents at the 3-position direct the nucleophilic attack towards the 6-position. researchgate.net For example, with 1-methylpiperazine (B117243) as the nucleophile, 3-cyano and 3-trifluoromethyl substituents on the pyridine ring favor substitution at the 6-position. researchgate.net Conversely, less bulky groups at the 3-position, such as carboxylate or amide, lead to preferential substitution at the 2-position. researchgate.net The size of the nucleophile itself is also a critical factor; bulkier nucleophiles can experience greater steric hindrance, potentially reducing their reactivity at more crowded sites. numberanalytics.com

The electronic properties of the pyridine ring and its substituents are fundamental in governing the regioselectivity of nucleophilic aromatic substitution. orgosolver.comnumberanalytics.com Electron-withdrawing groups, such as the cyano group in this compound, activate the ring for nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgnumberanalytics.comlibretexts.org The position of these activating groups is crucial; they are most effective when located ortho or para to the leaving group, as this allows for resonance stabilization of the intermediate. openstax.org In di- and tri-substituted pyridines, the interplay of various substituents determines the most electrophilic sites and thus the preferred positions for nucleophilic attack. diva-portal.orgwuxiapptec.com For instance, in 2,4-dichloropyrimidines, an electron-donating substituent at the C-6 position can reverse the usual C-4 selectivity and lead to preferential substitution at the C-2 position. wuxiapptec.com The rate of these reactions is also influenced by the electronic nature of the nucleophile, with stronger, more electron-donating nucleophiles generally reacting faster. nih.gov

Influence of Steric Hindrance on Positional Selectivity (e.g., C-6 vs. C-2)

Palladium-Catalyzed Amination Reactions at Pyridine Centers

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, provide a powerful method for forming carbon-nitrogen bonds at the pyridine core of this compound. thieme-connect.comthieme-connect.comorgsyn.org These reactions offer a high degree of control and are instrumental in synthesizing complex amino-substituted pyridines.

The palladium-catalyzed amination of this compound has been successfully demonstrated with a range of aminoarenes. thieme-connect.comresearchgate.net To prevent overreaction and the formation of di-substituted products, the aminoarenes are often masked with an N-acetyl group. thieme-connect.comthieme-connect.comresearchgate.net The reaction conditions typically involve a palladium(0) catalyst, generated in situ from palladium(II) acetate, a suitable ligand such as Xantphos, and a base like cesium carbonate in a solvent such as dioxane. thieme-connect.com This methodology works well with N-acetylated electron-rich anilines and some aminoheterocycles like 3-aminopyrazole (B16455) and 2-aminopyridine. thieme-connect.com However, the scope has limitations, as achieving good yields with electron-poor N-acetyl aminoarenes can be challenging under these conditions. thieme-connect.com

Table 1: Scope of Palladium-Catalyzed Amination of this compound with N-Acetyl Aminoarenes thieme-connect.com

| N-Acetyl Aminoarene | Yield (%) |

| N-Acetyl-p-toluidine | 75 |

| N-Acetyl-p-anisidine | 72 |

| N-Acetyl-m-anisidine | 68 |

| N-Acetyl-o-anisidine | 55 |

| N-Acetyl-3-aminopyrazole | 65 |

| N-Acetyl-2-aminopyridine | 60 |

A key feature of the palladium-catalyzed amination of this compound is its high regioselectivity. thieme-connect.comthieme-connect.comsgst.cn The reaction shows a strong preference for coupling at the C-2 position over the C-6 position. thieme-connect.com This regioselectivity is a significant advantage, allowing for the controlled synthesis of 2-amino-4-chloro-6-substituted pyridine derivatives. The selectivity is influenced by the choice of ligand and reaction conditions. researchgate.netnih.gov For instance, in related 2,4-dichloropyridine (B17371) systems, the use of a very sterically hindered N-heterocyclic carbene ligand can promote coupling at the C4 position. nih.gov The regioselectivity of these palladium-catalyzed reactions can often be rationalized by considering the electronic and steric environment of the different reactive sites on the pyridine ring. kit.edu

Scope and Limitations with Various Aminoarenes

Reactions with Carbon Nucleophiles (e.g., Malononitrile (B47326) Dimer)

The electron-deficient pyridine ring of this compound, further activated by the presence of two chlorine atoms, is susceptible to attack by various nucleophiles. Among these, carbon-based nucleophiles play a significant role in the derivatization of this scaffold.

Formation of Tricyanopropene Derivatives

The reaction of this compound with the malononitrile dimer is a key transformation for the synthesis of complex heterocyclic structures. This reaction is instrumental in the creation of novel compounds with potential applications in medicinal chemistry and materials science. For instance, this compound can be used as a starting material in multi-step syntheses to produce more complex molecules like 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile (B1320695) through cyclization reactions. evitachem.com

Stereochemical Outcomes of Nucleophilic Additions

Nucleophilic substitution reactions can proceed through different mechanisms, primarily SN1 and SN2, which have distinct stereochemical consequences. numberanalytics.com An SN2 reaction involves a backside attack by the nucleophile, leading to an inversion of the stereochemical configuration at the reaction center. libretexts.orgyoutube.com This type of reaction is stereospecific, meaning that different stereoisomers of the starting material will yield different stereoisomers of the product. libretexts.org Conversely, an SN1 reaction proceeds through a planar carbocation intermediate, which can be attacked from either side by the nucleophile, typically resulting in a racemic mixture of products. numberanalytics.com The specific stereochemical outcome for nucleophilic additions to this compound would depend on the reaction conditions and the nature of the nucleophile, which dictate the operative mechanism.

Transformations of the Nitrile (–CN) Functional Group

The nitrile group of this compound is a versatile functional handle that can undergo a variety of chemical transformations, providing access to different classes of compounds.

Reduction of the Nitrile Moiety to Amines

The nitrile group (–CN) can be reduced to a primary amine (–CH₂NH₂). This transformation is a fundamental process in organic synthesis, allowing for the introduction of a basic amino group. Common reagents for this reduction include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under specific conditions. This reaction significantly alters the electronic and physical properties of the parent molecule, opening pathways to new derivatives.

Oxidative Transformations of the Nitrile Group

While less common than reduction, the nitrile group can be subjected to oxidative conditions. The pyridine ring itself can be oxidized to form N-oxides, or under harsh conditions, the ring can be cleaved. Specific oxidative transformations targeting the nitrile group in a molecule like this compound are not widely documented in general literature, but oxidizing agents such as potassium permanganate (B83412) or chromium trioxide are known to effect oxidations on similar compounds.

Enzymatic Hydrolysis and Related Biocatalytic Reactions (e.g., Nitrile Hydratases)

Biocatalysis offers a green and highly selective alternative for nitrile group transformations. Enzymes, particularly nitrile hydratases, are capable of hydrolyzing nitriles to their corresponding amides. This enzymatic process is known for its high efficiency and specificity, often proceeding under mild conditions of temperature and pH. While specific studies on the enzymatic hydrolysis of this compound are not detailed in the provided search results, the general applicability of nitrile hydratases to a wide range of nitrile-containing substrates suggests its potential as a synthetic route to the corresponding nicotinamide (B372718) derivative.

Derivatization Strategies and Functional Group Interconversions on this compound

The chemical scaffold of this compound serves as a versatile platform for the synthesis of a wide array of heterocyclic compounds. Its reactivity is primarily centered around the two chlorine atoms and the nitrile functional group, allowing for selective modifications to generate diverse molecular architectures.

Substitution of Chlorine Atoms with Diverse Nucleophiles

The chlorine atoms at the C4 and C6 positions of the pyridine ring in this compound are susceptible to nucleophilic substitution. The regioselectivity of these reactions can be controlled by the choice of reaction conditions and the nature of the nucleophile.

Under basic conditions, substitution tends to occur preferentially at the C4-position. chemguide.co.uk However, more sophisticated methods, such as palladium-catalyzed cross-coupling reactions, have been developed to achieve high regioselectivity. For instance, palladium(0)-catalyzed amination reactions allow for the selective substitution of the chlorine atom at the C2 position of the pyridine ring, though for this compound, this refers to the reactivity at the positions bearing chlorine. chemguide.co.uklibretexts.org Specifically, using a palladium catalyst with N-acetyl-masked aminoarenes enables a highly regioselective C-2 amination, which in the context of the specified molecule, implies selective reaction at one of the chloro-substituted positions. chemguide.co.uklibretexts.orgresearchgate.net Overreaction leading to di-substitution can be a competing process. chemguide.co.uk

A common strategy involves the Buchwald-Hartwig amination protocol. A typical procedure for the palladium-mediated amination of this compound involves reacting the substrate with an N-acetylated aminoarene in the presence of a palladium catalyst like palladium(II) acetate, a ligand such as Xantphos, and a base like cesium carbonate in a solvent such as dioxane at elevated temperatures. chemguide.co.uk This approach has been successfully applied to couple various N-acetyl amino heterocycles with the dichloronicotinonitrile core. chemguide.co.uk

Similarly, palladium-catalyzed cross-coupling reactions can be employed to introduce oxygen-based nucleophiles. For example, the reaction of this compound with 4-chlorophenol (B41353) in the presence of a palladium catalyst can yield both mono- and di-substituted products, depending on the stoichiometry of the reactants. researchgate.net

The following interactive table summarizes representative examples of nucleophilic substitution reactions performed on this compound and its analogs.

| Nucleophile | Catalyst/Conditions | Position of Substitution | Product | Reference |

| N-acetyl aminoarenes | Pd(OAc)₂, Xantphos, Cs₂CO₃, Dioxane, 90 °C | C6 | 4-Chloro-6-anilino nicotinonitrile derivatives (after deacetylation) | chemguide.co.uk |

| Aniline (basic conditions) | NaH | C4 (predominantly) | 6-Chloro-4-anilino nicotinonitrile | chemguide.co.uk |

| 4-Chlorophenol (0.5 eq) | Pd₂(dba)₃, rac-BINAP, NaOtBu, THF, 100-110°C | Mono-substitution | 6-(4-chlorophenoxy)nicotinonitrile | researchgate.netyoutube.com |

| 4-Chlorophenol (2 eq) | Pd₂(dba)₃, rac-BINAP, NaOtBu, THF, 100-110°C | Di-substitution | 2,6-Bis(4-chlorophenoxy)nicotinonitrile | researchgate.netyoutube.com |

| Malononitrile dimer | Et₃N, MeCN, heat | C6 (on a 4-methyl analog) | Triethylammonium (B8662869) 2-amino-3-(6-chloro-5-cyano-4-methyl-pyridin-2-yl)-1,1,3-tricyanoprop-2-en-1-ide | sinica.edu.twub.edu |

Conversion of the Nitrile to Other Functional Groups (e.g., Carboxylic Acids, Esters)

The nitrile group (-C≡N) on the this compound ring is a valuable functional handle that can be converted into other important chemical moieties, most notably carboxylic acids and their ester derivatives. researchgate.net

Hydrolysis to Carboxylic Acids:

The conversion of a nitrile to a carboxylic acid is typically achieved through hydrolysis under either acidic or basic conditions. chemguide.co.uklibretexts.orgsavemyexams.com The reaction proceeds in two stages: initial hydration of the nitrile to form an amide intermediate, followed by hydrolysis of the amide to the carboxylic acid. chemguide.co.uk

Acidic Hydrolysis: Heating the nitrile with a dilute acid, such as hydrochloric acid, results in the formation of the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk

Alkaline Hydrolysis: Refluxing the nitrile with an alkali solution, like sodium hydroxide, initially produces the salt of the carboxylic acid and ammonia (B1221849) gas. chemguide.co.uk To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified. chemguide.co.uk

A specific example is the hydrolysis of the related 2,6-dichloronicotinonitrile in the presence of concentrated sulfuric acid to yield the corresponding amide, which is a key step in the synthesis of the drug Orelabrutinib. slideshare.net This amide can be further hydrolyzed to the carboxylic acid under appropriate conditions.

Conversion to Esters:

Nitriles can also be directly converted into esters. This transformation is synthetically useful and can be accomplished through several methods. One common approach involves reacting the nitrile with an alcohol in the presence of a strong acid catalyst or other activating agents. sinica.edu.tw For instance, treatment of nitriles with an alcohol and chlorotrimethylsilane (B32843) at elevated temperatures can afford the corresponding esters in good yields. sinica.edu.tw Another method involves reacting the nitrile with an alcohol and water, which can be facilitated by a catalyst. google.com The process for converting nitrile compounds into esters can be catalyzed by the acid compounds present from a preceding hydrolysis step. google.com

These functional group interconversions significantly expand the synthetic utility of this compound, providing pathways to a variety of derivatives with potential applications in different fields of chemical research.

Advanced Spectroscopic and Crystallographic Characterization in 4,6 Dichloronicotinonitrile Research

X-ray Crystallography for Definitive Structural Elucidation of 4,6-Dichloronicotinonitrile Derivatives

In the field of pyridine (B92270) chemistry, X-ray crystallography is frequently employed to resolve structural ambiguities. For instance, in studies involving derivatives of nicotinonitrile, such as the reaction of 2,6-dichloro-4-methylnicotinonitrile (B1293653) with malononitrile (B47326) dimer, X-ray diffraction analysis was used to unequivocally confirm the regioselective substitution and the final structure of the resulting product, triethylammonium (B8662869) 2-amino-3-(6-chloro-5-cyano-4-methyl-pyridin-2-yl)-1,1,3-tricyanoprop-2-en-1-ide. researchgate.net This method provides the ultimate confirmation of the connectivity that may be inferred from other spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring and Product Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds in solution. rsc.org It provides detailed information about the chemical environment of specific nuclei, such as hydrogen (¹H) and carbon (¹³C), allowing chemists to deduce the molecular structure and monitor the progress of a reaction. rsc.orgebsco.com

In research involving this compound, NMR is essential for characterizing the products of nucleophilic substitution and cross-coupling reactions. By analyzing the chemical shifts, splitting patterns (multiplicity), and coupling constants of the resulting signals, researchers can confirm the successful synthesis of new derivatives.

¹H NMR spectroscopy reveals the electronic environment of hydrogen atoms within a molecule. In derivatives of this compound, the protons on the pyridine ring and on any substituent groups give characteristic signals. For example, in a series of 4-chloro-6-(arylamino)nicotinonitriles synthesized from this compound, the chemical shifts of the remaining pyridine ring protons (H2 and H5) provide clear evidence of the substitution pattern. thieme-connect.com

| Compound Name | H2 (δ, ppm, multiplicity) | H5 (δ, ppm, multiplicity) | Other Key Signals (δ, ppm) |

|---|---|---|---|

| 4-Chloro-6-(phenylamino)nicotinonitrile | 8.40 (s) | 6.82 (s) | 7.04 (br s, 1H, NH), 7.25 (t, 1H), 7.32 (dd, 2H), 7.43 (t, 2H) |

| 4-Chloro-6-(4-cyanophenylamino)nicotinonitrile (in DMSO-d₆) | 8.75 (s) | 6.94 (s) | 7.11 (br s, 1H, NH), 7.80 (d, 2H), 7.87 (d, 2H) |

| 6-(4-Acetylphenylamino)-4-chloronicotinonitrile | 8.50 (s) | 6.95 (s) | 2.60 (s, 3H, CH₃), 7.10 (br s, 1H, NH), 7.51 (d, 2H), 8.01 (d, 2H) |

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in a derivative of this compound gives a distinct signal, including the carbon atoms of the pyridine ring and the nitrile group (C≡N). The chemical shifts are indicative of the substitution and electronic environment.

| Compound Name | Pyridine & Nitrile Carbons (δ, ppm) | Substituent Carbons (δ, ppm) |

|---|---|---|

| 4-Chloro-6-(phenylamino)nicotinonitrile | 100.6, 107.0, 115.3, 146.7, 154.0, 158.8 | 123.0, 126.0, 129.9, 137.3 |

| 4-Chloro-6-(4-cyanophenylamino)nicotinonitrile (in DMSO-d₆) | 100.0, 103.9, 111.2, 115.3, 143.8, 154.1, 157.3 | 119.1, 119.2, 133.2, 143.6 |

| 6-(4-Acetylphenylamino)-4-chloronicotinonitrile | 102.1, 109.0, 114.9, 146.7, 154.0, 157.3 | 26.5, 120.0, 130.2, 133.2, 142.3, 196.6 |

For more complex derivatives, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR experiments are invaluable. Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms. eurjchem.com For instance, COSY can identify adjacent protons, while HSQC correlates protons with their directly attached carbons, and HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. The application of these 2D techniques has been documented in the characterization of various nicotinonitrile derivatives, enabling the complete and unambiguous assignment of all proton and carbon signals. eurjchem.com

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a critical analytical tool for determining the molecular weight and elemental composition of a compound. thieme-connect.com High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement, which allows for the confirmation of the molecular formula of a synthesized derivative. thieme-connect.com The technique identifies the molecule by its mass-to-charge ratio (m/z), typically observing the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. thieme-connect.com

| Compound Name | Molecular Formula | Technique | Calculated Mass [m/z] | Found Mass [m/z] |

|---|---|---|---|---|

| This compound | C₆H₂Cl₂N₂ | - | 171.959503 (Exact Mass) | - |

| 4-Chloro-6-(2-methylisoindolin-4-ylamino)nicotinonitrile | C₁₅H₁₄ClN₄ | HRMS (ESI) | 285.09015 [M+H]⁺ | 285.09018 [M+H]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of its bond vibrations. libretexts.orgnumberanalytics.com It is an effective method for identifying the presence of specific functional groups, as different types of bonds vibrate at characteristic frequencies. libretexts.org

For this compound and its derivatives, the most prominent and diagnostic absorption band is that of the nitrile (C≡N) group. The C≡N triple bond stretch typically appears as a sharp, intense peak in the region of 2260-2220 cm⁻¹. spectroscopyonline.com Its presence in the spectrum is a strong indicator that the nitrile functionality is intact. In a study of a derivative of 2,6-dichloro-4-methylnicotinonitrile, the IR spectrum clearly showed multiple strong peaks between 2154 and 2222 cm⁻¹, confirming the presence of several nitrile groups in the final product. researchgate.net Other characteristic absorptions, such as C-Cl, C=C, and C=N stretches, also appear in the fingerprint region of the spectrum, providing a unique vibrational signature for each molecule. researchgate.net

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Reference |

|---|---|---|---|

| Nitrile (-C≡N) | Stretch | 2260 - 2220 | spectroscopyonline.com |

| Aromatic Nitrile (-C≡N) | Stretch | 2240 - 2220 | spectroscopyonline.com |

Utilization of Advanced Spectroscopic Techniques for Complex Mixture Analysis

The analysis of complex mixtures, such as crude reaction products from organic synthesis, presents a significant analytical challenge. researchgate.net These mixtures often contain the desired product, unreacted starting materials, intermediates, byproducts, and other impurities. synthinkchemicals.com In the context of this compound research and production, advanced spectroscopic techniques are indispensable for separating, identifying, and quantifying the components of such complex samples. solubilityofthings.commdpi.com Techniques like liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy provide the high sensitivity, selectivity, and structural information required for thorough analysis. synthinkchemicals.comnumberanalytics.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful hybrid technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection and identification power of mass spectrometry. synthinkchemicals.com This method is particularly effective for analyzing mixtures of compounds that are non-volatile or thermally unstable. In the synthesis of this compound and its derivatives, LC-MS is crucial for monitoring reaction progress and characterizing the final product mixture.

Preparative LC-MS is widely employed to purify target compounds from crude reaction mixtures. researchgate.net For instance, in the synthesis of 4-chloro-6-anilino nicotinonitrile compounds derived from this compound, preparative reverse-phase LC-MS (RP-LCMS) can be used to isolate the desired product from impurities. researchgate.net Method development often focuses on finding the optimal balance between purification speed and the quality of the separation, with isocratic elution methods generally providing higher purity products. researchgate.net

For analytical purposes, LC-tandem mass spectrometry (LC-MS/MS) offers exceptional sensitivity and specificity for identifying and quantifying trace-level impurities. synthinkchemicals.com The process involves chromatographic separation on a column (e.g., C18), followed by ionization of the eluted compounds and subsequent mass analysis. nih.gov The initial mass spectrometer isolates a specific ion (the parent ion), which is then fragmented, and the resulting fragment ions (daughter ions) are analyzed by a second mass spectrometer. This provides a structural fingerprint for each compound. synthinkchemicals.com A sensitive and reliable LC-MS/MS method can be developed for the quantitative analysis of potential genotoxic impurities in starting materials and final products. nih.gov

Table 1: Illustrative LC-MS Parameters for Analysis of a this compound Reaction Mixture

| Parameter | Value/Description |

|---|---|

| Chromatography System | High-Performance Liquid Chromatography (HPLC) |

| Column | C18 stationary phase (e.g., 150 x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate) researchgate.netnih.gov |

| Mass Spectrometry System | Tandem Mass Spectrometer (MS/MS) |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

| Analysis Mode | Targeted Selected Ion Monitoring (tSIM) and targeted tandem MS (tMS2) lcms.cz |

| Data Analysis | Identification based on retention time and specific parent/daughter ion transitions. |

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, gas chromatography-mass spectrometry (GC-MS) is a preferred analytical method. numberanalytics.commpg.de In a typical GC-MS analysis, the sample is vaporized and separated based on boiling point and polarity in a capillary column. The separated components then enter the mass spectrometer for detection and identification. mpg.de

During the synthesis of chlorinated nicotinonitriles, GC-MS can be used to analyze the product mixture for the presence of the target compound, this compound, as well as chlorinated byproducts and unreacted precursors. google.com For example, in a comparative synthesis of 2,6-dichloro-5-fluoronicotinonitrile, GC/MS analysis of the crude product revealed the desired compound along with a nicotinonitrile containing three chlorine atoms and other highly chlorinated impurities. google.com This demonstrates the technique's ability to identify and provide a semi-quantitative profile of the various components in the mixture.

Table 2: Representative GC-MS Data for a Crude this compound Sample

| Peak No. | Retention Time (min) | Key m/z fragments | Tentative Identification |

|---|---|---|---|

| 1 | 8.5 | 137, 102, 75 | Starting Material (e.g., Dichloropyridine derivative) |

| 2 | 10.2 | 172, 174, 137, 110 | This compound |

| 3 | 11.5 | 206, 171, 144 | Trichloronicotinonitrile (Impurity) |

| 4 | 12.1 | 146, 111, 75 | Dichlorophenol (Impurity) researchgate.net |

Note: This table is for illustrative purposes. Actual retention times and fragmentation patterns depend on the specific analytical conditions and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for molecular structure elucidation and quantitative analysis of mixtures. solubilityofthings.comhebmu.edu.cn It provides detailed information about the chemical environment of specific nuclei (most commonly ¹H and ¹³C) within a molecule. solubilityofthings.com In a complex mixture, each compound gives rise to a unique set of signals, allowing for both identification and quantification. The peak area in a fully relaxed NMR spectrum is directly proportional to the number of nuclei and the molar concentration of the molecule, enabling quantitative analysis of all components in a single experiment. apm.ac.cn

Advanced NMR techniques are specifically designed to simplify the crowded spectra of complex mixtures. apm.ac.cn

Diffusion-Ordered Spectroscopy (DOSY): This method separates the NMR signals of different molecules based on their diffusion coefficients, which are related to their size and shape. All peaks from a single molecular entity will align in the diffusion dimension, aiding in the identification of components in the mixture. apm.ac.cn

Concentration-Ordered NMR Spectroscopy (CORDY): This is a newer approach that generates a pseudo-two-dimensional spectrum with chemical shifts on one axis and calculated concentrations on the other, facilitating both separation and quantitation of components. apm.ac.cn

For a reaction mixture containing this compound, ¹H and ¹³C NMR would confirm the structure of the main product and help identify related structures. The disappearance of signals from starting materials and the appearance of product signals can be tracked to determine reaction completion.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,6-dichloro-5-fluoronicotinonitrile |

| 4-chloro-6-anilino nicotinonitrile |

| Acetonitrile |

| Ammonium acetate |

| Dichlorophenol |

Computational and Theoretical Studies on 4,6 Dichloronicotinonitrile Reactivity

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those leveraging Density Functional Theory (DFT), are instrumental in mapping the intricate details of reaction mechanisms involving 4,6-dichloronicotinonitrile.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

DFT calculations are employed to investigate the electronic structure of this compound, revealing key aspects of its reactivity. These studies can confirm the role of specific structural features, such as the condensed furoxan ring in related benzofuroxan (B160326) systems, in altering the aromaticity and influencing reactivity. nih.gov For instance, DFT has been used to study the nucleophilic substitution reactions of similar chloro-substituted nitroaromatic compounds, highlighting how substituents like chlorine atoms can influence the dihedral angle and rotational barrier of adjacent functional groups. nih.gov Such calculations provide a theoretical foundation for understanding experimental observations.

The electronic properties of related dichloropyridine derivatives have been explored to understand their susceptibility to nucleophilic and electrophilic attacks. researchgate.net Molecular electrostatic potential (MEP) diagrams, which can be generated through DFT, visually represent electron-rich and electron-deficient areas of a molecule, indicating likely sites for nucleophilic and electrophilic attack, respectively. researchgate.net

Transition State Analysis for Reaction Pathway Predictions

A critical aspect of elucidating reaction mechanisms is the identification and characterization of transition states. Computational methods can model the transition state structures and calculate their energies, which are essential for predicting the most favorable reaction pathways. For example, in the study of reactions involving related heterocyclic compounds, transition state analysis has been used to determine that a chloride substitution by a nucleophile can be kinetically more favored than addition to a nitrile group by several orders of magnitude. researchgate.net This type of analysis is vital for understanding the regioselectivity and kinetics of reactions involving this compound.

Computational Modeling of Regioselectivity in Substitution Reactions

Computational modeling is a powerful tool for predicting the regioselectivity of substitution reactions on the this compound scaffold.

Prediction of Preferred Reaction Sites

Computational methods can predict the preferred sites of reaction in molecules like this compound. For instance, in palladium-catalyzed amination reactions of 2,4-dichloropyridines, computational modeling can help rationalize the observed high regioselectivity for C2-amination. thieme-connect.com Similarly, for electrophilic aromatic substitution reactions on heteroaromatic systems, methods like RegioSQM can predict the most nucleophilic center by calculating the free energies of protonated intermediates. chemrxiv.org This approach has shown high accuracy in retrospective analyses of numerous literature examples. chemrxiv.org

In nucleophilic aromatic substitution reactions of 3-substituted 2,6-dichloropyridines, it has been observed that bulky substituents near the pyridine (B92270) ring direct the regioselectivity towards the 6-position. researchgate.net This steric effect can be quantified and predicted using computational parameters like the Verloop steric parameter B1. researchgate.net

Solvent Effects on Regioselectivity via Solvatochromic Parameters

The solvent can play a crucial role in determining the regioselectivity of a reaction. The effect of the solvent on regioselectivity can be computationally modeled and predicted using solvatochromic parameters, such as those in the Kamlet-Taft equation (α for hydrogen-bond acidity, β for hydrogen-bond basicity, and π* for polarity/polarizability). researchgate.netmdpi.com

For example, in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine (B117243), the regioselectivity was found to be strongly correlated with the solvent's hydrogen-bond acceptor ability (β parameter). researchgate.net This allowed for a switch in regioselectivity from a 16:1 preference for the 2-isomer in a solvent with a low β value (DCM) to a 2:1 preference for the 6-isomer in a solvent with a high β value (DMSO). researchgate.net Computational models like COSMO-RS can be used to predict these solvatochromic parameters for various solvents, aiding in solvent selection for achieving desired regioselectivity. mdpi.com The SMD (Solvation Model based on Density) is another implicit solvent model used in DFT studies to calculate solvation free energies and understand solvent effects. mdpi.com

Below is an interactive data table summarizing the predicted impact of solvent parameters on regioselectivity for a related system.

| Solvent | Kamlet-Taft β Parameter | Predicted Regioselectivity (2-isomer:6-isomer) |

| Dichloromethane (DCM) | 0.10 | 16:1 |

| Dimethyl Sulfoxide (DMSO) | 0.76 | 1:2 |

This table illustrates the dramatic shift in regioselectivity based on the solvent's hydrogen-bond acceptor capability (β parameter) for a related dichloropyridine derivative, as described in the literature. researchgate.net

Prediction of Molecular Interactions and Conformational Analysis

Understanding the three-dimensional structure and conformational preferences of this compound and its derivatives is essential for predicting their interactions with other molecules, such as biological targets. numberanalytics.com Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. numberanalytics.comlibretexts.org

Computational methods are widely used for conformational analysis, providing insights into the low-energy conformations a molecule is likely to adopt. nih.gov This is particularly important for flexible molecules, as their biological activity is dependent on the conformation they adopt when binding to a receptor. nih.gov For cyclic systems, there is a preference for substituents to occupy equatorial positions to minimize unfavorable steric interactions. nih.gov Computational analysis can quantify the energy differences between various conformations. libretexts.org

The molecular structure of related dichloronaphthyridine carbonitriles is characterized by a planar configuration due to the fused pyridine rings, with electron-withdrawing chlorine atoms enhancing the electrophilicity of the aromatic system. evitachem.com Similar foundational principles of molecular structure and stereochemistry are critical in the computational analysis of this compound. numberanalytics.com

In Silico Screening and Virtual Library Design for Derivative Synthesis

The strategic design of novel derivatives of this compound is significantly enhanced through the application of computational and theoretical chemistry. In silico screening and the creation of virtual libraries have become indispensable tools in medicinal chemistry and materials science, allowing for the rapid, cost-effective exploration of vast chemical spaces before committing to laboratory synthesis. These computational approaches enable the prediction of molecular properties, reactivity, and potential biological activity, thereby guiding the synthesis of derivatives with desired characteristics.

The process of in silico screening for this compound derivatives typically commences with the definition of a target, which could be a specific biological receptor or a desired material property. A virtual library of potential derivatives is then generated by computationally modeling the reaction of the this compound scaffold with a diverse set of virtual reactants. Given the reactivity of this compound, which is characterized by its two reactive chlorine atoms, the virtual library is often designed around nucleophilic aromatic substitution (SNAr) reactions.

The design of a virtual library based on this compound would involve the enumeration of products from the reaction of the parent molecule with a collection of virtual nucleophiles. These nucleophiles can range from simple amines, alcohols, and thiols to more complex chemical fragments. The selection of these virtual reactants is crucial and is often guided by the principles of diversity-oriented synthesis or focused library design, depending on the research objective.

Once the virtual library is constructed, each molecule is subjected to in silico screening. This process involves a series of computational filters to assess the suitability of the designed derivatives. A common workflow includes:

Calculation of Physicochemical Properties: Basic properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors are calculated to ensure the "drug-likeness" of the virtual compounds, often guided by frameworks like Lipinski's Rule of Five.

Conformational Analysis: The three-dimensional structure of each molecule is optimized to find its most stable conformation(s). This is a critical step for subsequent docking studies.

Molecular Docking: The virtual derivatives are "docked" into the active site of a target protein. This simulation predicts the binding affinity and orientation of the ligand within the receptor, providing an estimate of its potential biological activity.

ADMET Prediction: Computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the virtual compounds. This helps to identify candidates with favorable pharmacokinetic profiles early in the discovery process.

The data generated from these in silico screening campaigns are then used to prioritize a smaller, more manageable set of derivatives for actual chemical synthesis and biological evaluation. This computational pre-selection significantly increases the efficiency of the drug discovery and development pipeline.

Illustrative Data from a Hypothetical In Silico Screening of this compound Derivatives

To illustrate the process, consider a hypothetical virtual library generated from this compound aimed at identifying potential kinase inhibitors. The following table represents a subset of data that would be generated during such a screening.

| Derivative ID | Virtual Reactant (Nucleophile) | Predicted Binding Affinity (kcal/mol) | Predicted logP | Lipinski's Rule of Five Violations |

| DCN-001 | Aniline | -8.5 | 2.8 | 0 |

| DCN-002 | Cyclopropylamine | -7.2 | 1.5 | 0 |

| DCN-003 | Morpholine | -7.9 | 1.2 | 0 |

| DCN-004 | 4-Methoxyphenol | -8.1 | 3.1 | 0 |

| DCN-005 | Benzylamine | -8.3 | 3.0 | 0 |

| DCN-006 | Piperidine | -7.5 | 2.0 | 0 |

This data can be further analyzed to identify structure-activity relationships (SAR) within the virtual library. For instance, a medicinal chemist might observe that aromatic nucleophiles lead to derivatives with higher predicted binding affinities.

The following table outlines a potential workflow for the design and screening of a virtual library of this compound derivatives.

| Step | Description | Computational Tools/Methods |

| 1. Scaffold Preparation | 3D structure optimization of this compound. | Quantum Mechanics (e.g., DFT) or Molecular Mechanics Force Fields. |

| 2. Virtual Reactant Library | Curation of a diverse or focused set of nucleophiles. | Chemical database filtering (e.g., based on commercial availability, chemical properties). |

| 3. Virtual Library Enumeration | In silico reaction of the scaffold with the reactant library to generate virtual products. | Automated reaction enumeration software. |

| 4. Physicochemical Profiling | Calculation of drug-like properties for each virtual product. | Software like RDKit, MOE, or Schrödinger Suite. |

| 5. Molecular Docking | Docking of the virtual library against a biological target. | AutoDock, Glide, GOLD, or similar docking programs. |

| 6. Hit Prioritization | Ranking of virtual hits based on docking scores, predicted ADMET properties, and synthetic feasibility. | Data analysis and visualization tools. |

The application of in silico screening and virtual library design provides a powerful, rational approach to exploring the chemical space around the this compound scaffold. This computational strategy accelerates the discovery of novel derivatives with tailored properties for a wide range of applications.

Applications of 4,6 Dichloronicotinonitrile in Advanced Organic Synthesis and Medicinal Chemistry

Role as a Building Block for Complex Heterocyclic Scaffolds

4,6-Dichloronicotinonitrile serves as a valuable starting material for the synthesis of a variety of complex heterocyclic systems. sigmaaldrich.com The presence of reactive chlorine atoms and a nitrile group allows for a diverse range of chemical transformations, leading to the formation of novel molecular architectures. evitachem.com

Synthesis of Naphthyridine Derivatives (e.g., 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile)

One of the notable applications of this compound is in the synthesis of naphthyridine derivatives. Naphthyridines are bicyclic heterocyclic compounds containing two nitrogen atoms, and they are recognized as privileged structures in medicinal chemistry due to their prevalence in biologically active molecules. nih.govekb.eg

A key example is the synthesis of 4,6-dichloro-1,7-naphthyridine-3-carbonitrile (B1320695). evitachem.comsynblock.com This transformation can be achieved through a cyclization reaction of this compound with appropriate reagents. evitachem.com One established method for creating naphthyridine rings is the Friedländer synthesis, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. This methodology has been adapted for the synthesis of various naphthyridine derivatives. evitachem.com The resulting 4,6-dichloro-1,7-naphthyridine-3-carbonitrile is itself a versatile intermediate, with its chlorine atoms susceptible to substitution by various nucleophiles, allowing for the generation of a library of derivatives. evitachem.com

Table 1: Synthesis of Naphthyridine Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

| This compound | Suitable reagents for cyclization (e.g., in Friedländer synthesis) | 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile | evitachem.com |

Construction of Novel Pyridine-Fused Systems

Beyond naphthyridines, this compound is instrumental in constructing other novel pyridine-fused heterocyclic systems. The reactivity of the chlorine atoms at positions 4 and 6 allows for regioselective substitution reactions, enabling the controlled assembly of complex molecular frameworks. For instance, palladium-catalyzed amination reactions can be employed to selectively introduce amino groups at the C2 or C4 position of the pyridine (B92270) ring, leading to the formation of intermediates for more complex fused systems. thieme-connect.com

Research has demonstrated the regioselective nucleophilic substitution of the chlorine atom at position 6 in reactions with various nucleophiles, such as the dimer of malononitrile (B47326). researchgate.netsciforum.net This selectivity provides a powerful tool for synthetic chemists to build intricate molecules with well-defined structures. These pyridine-fused systems are of significant interest in materials science and medicinal chemistry due to their unique electronic and biological properties.

Precursor in Pharmaceutical Research and Drug Discovery

The utility of this compound extends significantly into the field of pharmaceutical research and drug discovery. evitachem.com Its ability to serve as a scaffold for the synthesis of diverse heterocyclic compounds makes it a valuable starting point for identifying new bioactive molecules. sigmaaldrich.com

Rational Design and Synthesis of Potential Drug Candidates

Rational drug design relies on understanding the three-dimensional structure of a biological target to design molecules that can interact with it specifically. researchgate.netnih.gov this compound provides a versatile platform for this approach. By systematically modifying the substituents on the pyridine ring, medicinal chemists can create libraries of compounds to probe the binding pockets of enzymes and receptors. openaccessjournals.com

For example, the chlorine atoms on this compound can be displaced by various amines, alcohols, or thiols to introduce a wide range of functional groups. google.com This allows for the fine-tuning of the electronic and steric properties of the molecule to optimize its interaction with a specific biological target. This iterative process of design, synthesis, and biological evaluation is a cornerstone of modern drug discovery. mdpi.com

Development of Bioactive Molecules with Therapeutic Potential

The structural motifs accessible from this compound are found in a variety of bioactive molecules with potential therapeutic applications. evitachem.com For instance, naphthyridine cores, which can be synthesized from this precursor, are present in compounds with demonstrated antimicrobial and anticancer activities. evitachem.com

The synthesis of novel heterocyclic compounds derived from this compound has led to the discovery of molecules with potential as inhibitors of various enzymes or as modulators of receptor activity. ijprt.org The ability to generate a diverse set of derivatives from a common starting material accelerates the process of identifying lead compounds for further development.

Table 2: Bioactive Molecules Derived from this compound

| Derivative Class | Potential Therapeutic Area | Reference |

| Naphthyridines | Antimicrobial, Anticancer | evitachem.com |

| Substituted Pyridines | Kinase Inhibition | thieme-connect.com |

Structure-Activity Relationship (SAR) Studies of Nicotinonitrile Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. mdpi.com this compound is an excellent tool for conducting such studies. By systematically replacing the chlorine atoms with different substituents, researchers can map the structural requirements for a particular biological effect. gu.se

For example, studies on related dichloropyridine derivatives have shown that the position and nature of the substituents can have a profound impact on their activity as kinase inhibitors. thieme-connect.com The ability to selectively functionalize the 4- and 6-positions of the nicotinonitrile core allows for a detailed exploration of the SAR, guiding the design of more potent and selective drug candidates. ucl.ac.uk This systematic approach helps in identifying the key pharmacophoric features necessary for biological activity and in optimizing lead compounds to improve their efficacy and reduce potential side effects.

Utility in Agrochemical Science and Material Development

Halogenated pyridines are a class of compounds that garner significant attention from researchers in agrochemical science due to their potential as foundational structures for a wide array of active ingredients. researchgate.net The presence of halogen atoms, such as chlorine, in the 2 and 6 positions of the pyridine ring makes these molecules particularly reactive and versatile. This reactivity allows for nucleophilic substitution reactions, enabling the synthesis of a broad spectrum of derivatives, including condensed heterocyclic systems. researchgate.net Among these, dichloronicotinonitriles serve as crucial intermediates. Specifically, compounds within the 2,6-dihalopyridine series have been identified as precursors for insecticides, acaricides, fungicides, and herbicides noted for low phytotoxicity. researchgate.net

The molecular framework of this compound and its isomers is a key building block in the synthesis of various agrochemicals designed for crop protection. chemimpex.com While specific examples detailing the direct conversion of this compound into commercialized pesticides are not extensively documented in publicly available research, the utility of the broader class of chloronicotinonitriles is well-established. For instance, 2-chloronicotinitrile is an integral intermediate in the production of neonicotinoid insecticides, such as Imidacloprid and Thiacloprid. pmarketresearch.com

Furthermore, the related dichlorinated heterocycle, 4,6-dichloropyrimidine, is a known synthesis material for Azoxystrobin, a broad-spectrum fungicide from the strobilurin class. google.compatsnap.com This highlights the importance of the dichloro-heterocyclic scaffold in developing effective fungicidal agents. Research into new fungicides is ongoing, with efforts to create novel structures to combat resistance. mdpi.com The chemical reactivity of compounds like 2,6-dichloronicotinonitrile as intermediates is prized for its ability to contribute to the synthesis of these complex, biologically active molecules for enhancing crop yields. chemimpex.com

Table 1: Agrochemical Applications of Related Dichloro-Heterocyclic Intermediates

| Precursor Compound Class | Example Precursor | Resulting Agrochemical Class | Example Agrochemical Product | Reference |

|---|---|---|---|---|

| Chloronicotinonitriles | 2-Chloronicotinitrile | Insecticide (Neonicotinoid) | Imidacloprid, Thiacloprid | pmarketresearch.com |

| Dichloropyrimidines | 4,6-Dichloropyrimidine | Fungicide (Strobilurin) | Azoxystrobin | google.compatsnap.com |

| Dihalopyridines | 2,6-Dihalopyridines | Insecticides, Herbicides, Fungicides | General Class | researchgate.net |

Plant growth regulators (PGRs) are organic compounds that, in very low concentrations, can modify plant physiological processes, influencing growth and development. cornell.edubyjus.com The 2,6-dihalopyridine structure, a category that includes isomers of dichloronicotinonitrile, has been found in compounds investigated as plant growth regulators. researchgate.net

Significant research has demonstrated the utility of dichloronicotinonitrile derivatives in creating novel PGRs. In one notable study, 4-methyl-2,6-dichloronicotinonitrile was used as a starting material to synthesize a new class of potential growth regulators. researchgate.net The process involved the reaction of a 6-hydrazino-4-methyl-2-chloronicotinonitrile derivative with 1,3-dicarbonyl compounds. researchgate.net These intermediates were then converted to the corresponding 3-amino-4-methyl-6-pyrazolyl-1H-pyrazolo[3,4-b]pyridines. researchgate.net

Field experiments on winter wheat identified a particularly effective compound from this synthesis, N-[6-(3,5-dimethylpyrazol-1-yl)-1,4-dimethyl-1H-pyrazolo[3,4-b]-pyridin-3-yl]cyclopropanoylamide, as a new growth regulator that demonstrated a growth-stimulating effect. researchgate.net In separate research, derivatives of 2,6-diazido-4-methylnicotinonitrile were synthesized and evaluated as prospective novel plant growth regulators, with field studies confirming that some of the synthesized compounds were effective growth regulators for wheat. researchgate.net

Table 2: Plant Growth Regulators Derived from Dichloronicotinonitrile Precursors

| Synthesized Compound Class | Key Precursor | Specific Active Compound Example | Observed Biological Effect | Reference |

|---|---|---|---|---|

| Pyrazolo[3,4-b]pyridines | 4-Methyl-2,6-dichloronicotinonitrile | N-[6-(3,5-dimethylpyrazol-1-yl)-1,4-dimethyl-1H-pyrazolo[3,4-b]-pyridin-3-yl]cyclopropanoylamide | Growth stimulation in winter wheat | researchgate.net |

| Azidopyridines | 2,6-Diazido-4-methylnicotinonitrile | Various N-(6-azido-5-cyano-4-methylpyridin-2-yl)acylamides | Effective growth regulators of wheat | researchgate.net |

Future Research Directions and Emerging Opportunities for 4,6 Dichloronicotinonitrile

Development of Novel Catalytic Systems for Efficient Transformations

The transformation of 4,6-Dichloronicotinonitrile into more complex, value-added molecules is heavily reliant on catalysis. Future research is poised to expand the catalytic toolbox for this compound, focusing on efficiency, selectivity, and broader substrate scope.

Palladium-catalyzed cross-coupling reactions have been instrumental in the functionalization of dihalopyridines. A significant breakthrough has been the highly regioselective C-2 amination of this compound. thieme-connect.comresearchgate.netsgst.cn This reaction, enabled by a palladium(0) catalyst, allows for the selective coupling with aminoarenes. thieme-connect.comresearchgate.net A key strategy to prevent overreaction and achieve mono-amination involves the use of N-acetyl-masked aminoarenes, which, after the initial coupling, can be deprotected in situ to yield 4-chloro-6-anilino nicotinonitrile derivatives. thieme-connect.comresearchgate.netthieme-connect.com

However, the "innate" reactivity of dihaloheteroarenes, where halides adjacent to the ring nitrogen are typically more reactive, can be a limitation. nih.govthieme-connect.com Future work will likely focus on developing catalytic systems that can override this inherent selectivity. Research has shown that sterically hindered N-heterocyclic carbene (NHC) ligands can promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity. researchgate.netnih.gov Applying this ligand-controlled approach to this compound could unlock synthetic routes to previously inaccessible isomers.

The development of catalysts for various coupling reactions beyond amination is another fertile ground for research. Expanding the scope to include Suzuki, Negishi, and Kumada couplings would allow for the introduction of a wide array of aryl, heteroaryl, and alkyl groups at specific positions. thieme-connect.comnih.gov

| Catalytic Transformation | Catalyst System Example | Key Feature | Potential Application |

| Regioselective C2-Amination | Palladium(0) with Xantphos ligand | High selectivity for the C2 position, limiting overreaction. thieme-connect.com | Synthesis of precursors for kinase inhibitors. |

| C4-Selective Cross-Coupling | Palladium with sterically hindered NHC ligands (e.g., IPr). thieme-connect.comnih.gov | Reverses conventional reactivity to functionalize the C4 position. researchgate.net | Access to novel isomers for medicinal chemistry and materials science. |

| Suzuki-Miyaura Coupling | Ligand-free Jeffery-type conditions. thieme-connect.com | Enables C-C bond formation with boronic acids. | Creation of biaryl heterocyclic compounds. |

| Cyanation | Pd/CM-phos with K₄[Fe(CN)₆]. orgsyn.org | Introduction of an additional nitrile group. | Synthesis of polyfunctionalized pyridine (B92270) building blocks. |

Integration of Green Chemistry Principles in this compound Synthesis and Derivatization

The chemical industry's shift towards sustainability necessitates the integration of green chemistry principles into the synthesis and modification of key intermediates like this compound. Future research will increasingly prioritize methods that reduce waste, minimize energy consumption, and utilize safer materials.

Traditional synthesis routes, such as the conversion of 6-hydroxy-4-methyl-3-cyanopyridin-2(1H)-one to 4-methyl-2,6-dichloronicotinonitrile using phosphorus oxychloride (POCl₃) at high temperatures, are effective but pose environmental concerns. d-nb.info The development of greener alternatives is a critical objective.

Promising green approaches include:

Catalytic Routes: The use of reusable, efficient catalysts can significantly reduce waste. For instance, the synthesis of various nicotinonitrile derivatives has been achieved using a recyclable nanomagnetic metal-organic framework (MOF) as a catalyst under solvent-free conditions. semanticscholar.orgacs.orgacs.orgresearchgate.netnih.gov This method offers high yields, short reaction times, and easy catalyst separation via an external magnet. semanticscholar.orgresearchgate.net

Alternative Energy Sources: Microwave and ultrasonic irradiation are being explored as energy-efficient alternatives to conventional heating for synthesizing N-amino-2-oxo-nicotinonitriles. researchgate.net These methods often lead to shorter reaction times, higher purity, and increased yields. researchgate.net

Enzymatic Synthesis: Biocatalysis represents a frontier in green chemistry. Enzymes operate under mild conditions and exhibit high specificity, often eliminating the need for protecting groups. acs.org While not yet specifically reported for this compound, the enzymatic synthesis of other pyridine derivatives, such as pyridine-based polyesters and stereo-enriched piperidines, highlights the immense potential of this approach. acs.orgresearchgate.netresearchgate.netacs.org Developing an enzymatic route for the synthesis or dearomatization of this compound would be a significant advancement. acs.org

Safer Solvents: Eliminating hazardous organic solvents is a core principle of green chemistry. Research into solvent-free reactions, as demonstrated in MOF-catalyzed nicotinonitrile synthesis, is crucial. semanticscholar.orgacs.org When solvents are necessary, the focus is on environmentally benign options like water.

| Green Chemistry Principle | Application in Nicotinonitrile Chemistry | Benefit |

| Catalysis | Use of recyclable nanomagnetic MOFs for synthesis. semanticscholar.orgresearchgate.netnih.gov | Reduced waste, easy catalyst separation, high efficiency. |

| Alternative Energy | Microwave and ultrasonic irradiation for derivatization. researchgate.net | Reduced energy consumption, shorter reaction times, higher yields. |

| Renewable Feedstocks/Biocatalysis | Enzymatic synthesis of related pyridine structures. researchgate.netresearchgate.net | Mild reaction conditions, high selectivity, reduced hazardous waste. |

| Safer Solvents & Conditions | Solvent-free synthesis protocols. semanticscholar.orgacs.org | Elimination of volatile organic compounds (VOCs). |

Exploration of Undiscovered Biological Activities and Therapeutic Profiles of Derivatives

Derivatives of nicotinonitrile are a wellspring of biologically active compounds, exhibiting properties ranging from anticancer to antimicrobial. acs.orgekb.egmdpi.com The di-chloro functionality of this compound makes it an ideal starting point for generating diverse molecular libraries to probe for new therapeutic activities.

The primary avenue for creating derivatives involves the sequential substitution of the two chlorine atoms. As seen in catalytic amination, the C6-chloro (or C2 in alternative numbering) can be selectively replaced, leaving the C4-chloro available for subsequent reactions. thieme-connect.com This allows for the systematic introduction of a vast array of functional groups, leading to libraries of compounds with finely tuned properties.

Future research will likely focus on:

Anticancer Agents: Many substituted nicotinonitriles have shown potent cytotoxic activity against various human cancer cell lines, including lung (NCI-H460), colon (RKO P 27), cervical (HeLa), and breast (MCF-7). acs.orgresearchgate.netmdpi.com For example, certain furo[2,3-b]pyridine (B1315467) derivatives synthesized from nicotinonitriles exhibited promising cytotoxicity with high selectivity for tumor cells over normal cells. researchgate.net By creating novel derivatives of this compound, researchers can explore new structure-activity relationships to develop more potent and selective anticancer agents.

Kinase Inhibitors: The 2,4-bis-anilino pyridine scaffold, accessible from dichloropyridines, is a known framework for potent kinase inhibitors, which are crucial in cancer therapy. thieme-connect.commdpi.com Exploring derivatives of this compound for this purpose is a logical and promising direction.